3-Allyloxy-1,2-propanediol

Catalog No.
S662479
CAS No.
123-34-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Allyloxy-1,2-propanediol

CAS Number

123-34-2

Product Name

3-Allyloxy-1,2-propanediol

IUPAC Name

3-prop-2-enoxypropane-1,2-diol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2

InChI Key

PAKCOSURAUIXFG-UHFFFAOYSA-N

SMILES

C=CCOCC(CO)O

Synonyms

1-(Allyloxy)-2,3-propanediol; 1-Allyloxy-2,3-dihydroxypropane; 1-O-Allylglycerol; 1-O-Prop-2-enylglycerol; 3-(2-Propenyloxy)-1,2-propanediol; Allyl chlorohydrin ether; Glycerin 1-allyl ether; Glycerol 1-allyl ether; Glycerol 1-monoallyl ether; Glycer

Canonical SMILES

C=CCOCC(CO)O

3-Allyloxy-1,2-propanediol, with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol, is a clear, colorless to light yellow viscous liquid. It is also known as allyl glycidol and is classified as a synthetic intermediate in organic chemistry. The compound features an allyloxy group attached to a propanediol backbone, which contributes to its unique chemical properties and reactivity. Its structure can be represented by the following InChI: InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2 .

  • Modification of Biomolecules: The reactive functional groups could allow it to interact with biomolecules like proteins or lipids, potentially altering their function.
  • Drug Delivery: The molecule's solubility and functional groups might be useful in designing drug delivery systems for targeted therapy.

-Allyloxy-1,2-propanediol (also known as glycerol allyl ether) is a colorless liquid with a mild odor. It is a versatile compound with applications in various scientific research fields, including:

  • Organic synthesis: As a starting material for the synthesis of other organic compounds, such as pharmaceuticals, cosmetics, and agricultural chemicals.
  • Polymer chemistry: As a component in the production of polymers, such as polyesters and polyurethanes. These polymers can be used in various applications, including coatings, adhesives, and textiles. PubChem, National Institutes of Health:
  • Material science: As a solvent or plasticizer in the development of new materials, such as biocompatible materials for medical devices or functional materials for electronics.
Due to the presence of both hydroxyl and allyl groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Allylic Substitution: The allyl group can undergo nucleophilic substitution reactions, making it useful in synthesizing various derivatives.
  • Polymerization: It can serve as a monomer in the synthesis of polymers, particularly in the formation of poly[ N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] .

The synthesis of 3-Allyloxy-1,2-propanediol can be achieved through various methods:

  • Allylation of Glycerol: This method involves the reaction of glycerol with allyl bromide or allyl chloride in the presence of a base such as sodium hydroxide.
  • Glycidol Reaction: The compound can also be synthesized by reacting glycidol with allyl alcohol under acidic conditions .
  • Catalytic Methods: Some advanced synthetic routes utilize catalysts to enhance yields and selectivity during the formation of 3-Allyloxy-1,2-propanediol .

3-Allyloxy-1,2-propanediol finds applications across various fields:

  • Synthetic Intermediate: It is primarily used in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized as a monomer or co-monomer in polymer chemistry, particularly for creating hydrogels and other functional materials .
  • Cosmetic Formulations: Due to its hydrophilic nature, it may be incorporated into cosmetic products for moisturizing effects.

Interaction studies involving 3-Allyloxy-1,2-propanediol focus on its reactivity with biological molecules. For instance:

  • DNA Intercalation: As a precursor for doxorubicin analogs, it has been studied for its ability to interact with DNA structures.
  • Enzyme Inhibition: Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, although detailed investigations are still required .

Several compounds share structural similarities with 3-Allyloxy-1,2-propanediol. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
GlycerolHydroxyl groupsTrihydric alcohol with no allyl group
Allyl AlcoholAllyl groupSimple alcohol without additional hydroxyl functionality
GlycidolEpoxide structureContains an epoxide ring which affects reactivity
3-Mercapto-1,2-propanediolThiol groupContains a sulfur atom instead of an oxygen atom

3-Allyloxy-1,2-propanediol stands out due to its dual functionality as both an alcohol and an allylic compound, allowing for diverse

3-Allyloxy-1,2-propanediol (CAS 123-34-2), also termed glycerol α-monoallyl ether, was first synthesized in the mid-20th century as part of broader efforts to functionalize glycerol derivatives for industrial applications. Early synthetic routes focused on nucleophilic substitution reactions between allyl halides and glycerol, leveraging the reactivity of glycerol’s hydroxyl groups. The compound gained prominence in the 1990s when its utility as a bifunctional monomer (featuring both allyl and hydroxyl groups) was recognized for polymer chemistry and drug delivery systems. A pivotal 1994 study in Synthetic Communications optimized its synthesis via epoxidation, achieving higher yields and purity. By the 2010s, advancements in nanotechnology and biomedicine propelled its use in thermosensitive polymers and nano-drug carriers.

Evolution in Synthetic Chemistry Research

Synthetic methodologies for 3-allyloxy-1,2-propanediol have evolved significantly:

Early Methods (Pre-2000):

  • Alkylation of Glycerol: Reacting glycerol with allyl chloride in basic conditions, yielding ~60–70% purity.
  • Epoxidation: Using allyl glycidyl ether (AGE) and hydrogen peroxide with Ti-SBA-15 catalysts, achieving 85% selectivity at 20°C.

Modern Techniques (Post-2000):

  • Radical Copolymerization: Grafting onto magnetic nanoparticles (MNPs) with N-isopropylacrylamide (NIPAAm) using azobisisobutyronitrile (AIBN) initiators (65°C, ethanol).
  • Solid Acid Catalysis: Employing perchlorate catalysts for ring-opening reactions between allyl alcohol and epichlorohydrin, reducing byproducts like glycerol.

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)SelectivityReference
Glycerol AlkylationAllyl chloride, NaOH, 60°C65Moderate
EpoxidationAGE, H₂O₂, Ti-SBA-15, 20°C78High
Radical CopolymerizationNIPAAm, AIBN, 65°C92High

Paradigm Shifts in Application Fields

Initially used as a solvent and intermediate, 3-allyloxy-1,2-propanediol now dominates niche sectors:

  • Drug Delivery: Serves as a backbone for poly(ethylene glycol)-lipid conjugates, enhancing drug solubility and targeted release.
  • Thermal Energy Storage: Amphiphilic polyurethanes derived from the compound encapsulate phase-change materials (e.g., paraffin) for efficient heat management.
  • Environmental Remediation:

Classical Synthetic Routes

Open Loop-Closed Loop Two-Step Approach

The open loop-closed loop two-step approach represents one of the foundational methodologies for synthesizing 3-allyloxy-1,2-propanediol, utilizing a sequential epoxidation and ring-opening mechanism [1]. This classical route involves the initial formation of an epoxide intermediate through the oxidation of allyl alcohol with hydrogen peroxide in acidic conditions, followed by controlled ring-opening under acid catalyst effect to generate the desired glycerol alpha-allyl ether [1]. The methodology demonstrates consistent yields ranging from 75-85% with selectivity values between 80-90%, making it a reliable synthetic pathway despite its multi-step nature [2].

The reaction mechanism proceeds through the formation of an oxirane ring intermediate, which subsequently undergoes nucleophilic attack by water molecules under acidic conditions [1]. The process requires careful temperature control, typically maintaining reaction conditions between 60-80 degrees Celsius to optimize both conversion rates and product selectivity [1]. Research findings indicate that the success of this approach depends heavily on the precise control of acid catalyst concentration and reaction timing to prevent unwanted side reactions [3].

Phase Transfer Catalysis Process

Phase transfer catalysis has emerged as a highly selective method for 3-allyloxy-1,2-propanediol synthesis, demonstrating exceptional performance with yields reaching 88% and selectivity of 98% [2]. The optimized process utilizes 50% sodium hydroxide aqueous solution with cyclohexane as the organic solvent and employs methyltrioctylammonium bromide as the phase transfer catalyst at 0.3 mole percent loading [2]. This methodology significantly reduces byproduct formation, with hydrolysis products comprising less than 1% of the total reaction mixture [2].

The mechanism involves the transfer of reactive species across the aqueous-organic interface, facilitated by the quaternary ammonium catalyst [4]. The equimolar ratio of sodium hydroxide to diol substrate proves critical for achieving optimal conversion while maintaining high selectivity [2]. Recent investigations have demonstrated that the choice of organic solvent substantially impacts both reaction kinetics and product distribution, with cyclohexane providing superior results compared to other non-polar solvents [2].

Sodium Alkoxide Method

The sodium alkoxide method represents a cost-effective approach for large-scale synthesis, utilizing the formation of metal alkoxides from tertiary alcohols at elevated temperatures between 110-125 degrees Celsius [5]. This methodology achieves yields of 70-80% with selectivity ranging from 85-92%, offering advantages in terms of reagent accessibility and process scalability [5]. The reaction involves the initial formation of potassium or sodium alkoxide species through the reaction of metallic sodium or potassium with the appropriate alcohol substrate [5].

Research conducted on this synthetic route reveals that the reaction proceeds through a two-hour addition period followed by a completion phase at elevated temperature to ensure full conversion [5]. The process generates hydrogen gas as a byproduct, requiring appropriate safety measures and gas handling systems [5]. Filtration of the resulting clear alkoxide solution provides a purified intermediate suitable for subsequent transformation to the target propanediol derivative [5].

Contemporary Synthetic Strategies

Ternary Composite Catalytic Systems

Contemporary research has focused on the development of ternary composite catalytic systems, particularly platinum-supported dealuminated beta zeolite modified with magnesium hydroxide core-shell structures [6] [7]. These advanced catalytic systems demonstrate remarkable activity for propanediol synthesis, achieving optimal yields of 33.5% under carefully controlled reaction conditions [6]. The Pt/deAl-beta@Mg(OH)2 catalyst system operates at 200 degrees Celsius under 6.0 megapascal hydrogen pressure with a reaction time of 3 hours [6].

The unique core-shell architecture prevents supported metal leaching while providing both acidic and basic catalytic sites necessary for the multi-step transformation [6]. Characterization studies using carbon dioxide temperature programmed desorption and ammonia temperature programmed desorption reveal that magnesium hydroxide loading converts acid sites to medium and strong acid sites while generating weak and strong alkaline sites [6]. The structural advantages of this system include effective prevention of platinum nanoparticle loss and enhanced structural stability during recycling operations [6].

Epoxidation of Allyl Alcohol Pathways

The epoxidation of allyl alcohol represents a sophisticated synthetic pathway that exploits the inherent reactivity of allylic systems toward selective oxidation [3] [8]. Titanium-catalyzed asymmetric epoxidation using Sharpless methodology provides access to optically active epoxy alcohols with enantioselectivities reaching 94% and yields of 85% [8]. The process employs 5-10 mole percent of titanium tetraisopropoxide with diethyl tartrate ligands and tert-butyl hydroperoxide as the oxidant [8].

The reaction mechanism involves the formation of titanium-tartrate dimers that undergo ligand exchange with tert-butyl hydroperoxide to generate the active oxidizing species [8]. Subsequent coordination of the allylic alcohol substrate occurs through displacement of isopropoxide and tartrate carbonyl groups, leading to stereoselective oxygen transfer [8]. The stereochemical outcome can be predicted using established transition state models, with the tartrate diester configuration determining the absolute configuration of the resulting epoxide [8].

Synthesis Optimization Parameters

Comprehensive optimization studies have identified critical parameters that significantly influence the efficiency of 3-allyloxy-1,2-propanediol synthesis [6] [9]. Temperature optimization reveals that increasing reaction temperature from 180 to 200 degrees Celsius enhances overall propanediol yield, reaching maximum efficiency at 200 degrees Celsius [6]. However, further temperature increases to 240 degrees Celsius result in decreased yields due to overhydrogenation to less desirable products [6].

Catalyst loading studies demonstrate that increasing catalyst dosage from 50 to 200 milligrams produces significant yield improvements from 21.7% to 33.5% [6]. The optimal catalyst loading represents a balance between economic feasibility and reaction efficiency [6]. Pressure optimization indicates that hydrogen pressure affects both conversion rates and product selectivity, with initial pressures of 6 megapascal providing optimal performance [6].

Table 1: Classical Synthetic Routes for 3-Allyloxy-1,2-propanediol

Synthetic MethodTypical ConditionsYield (%)Selectivity (%)Key Advantages
Open Loop-Closed Loop Two-Step ApproachEpoxidation followed by ring-opening75-8580-90Simple reaction sequence, established methodology
Phase Transfer Catalysis Process50% NaOH(aq), cyclohexane solvent, 0.3 mol% PT catalyst8898High selectivity, minimal byproducts formation (<1%)
Sodium Alkoxide MethodMetal alkoxide formation with tertiary alcohols at 110-125°C70-8085-92Cost-effective reagents, scalable process

Table 2: Contemporary Synthetic Strategies Performance

Catalytic SystemOperating Temperature (°C)Pressure (MPa)Reaction Time (h)Product Yield (%)Conversion (%)
Ternary Composite (Pt/deAl-beta@Mg(OH)2)2006.0333.567.1
Epoxidation of Allyl Alcohol - Ti-based25-50Atmospheric6-1285-9490-95
Metal Alkoxide Systems110-1250.3-5.012-1870-9585-100
Phase Transfer with Me(n-Oct)3N+Br-60-90Atmospheric3.59998+

Industrial-Scale Production Methods

Process Engineering Considerations

Industrial-scale production of 3-allyloxy-1,2-propanediol requires sophisticated process engineering approaches that address both technical and economic constraints [2]. Continuous-flow reactor systems have demonstrated superior performance compared to traditional batch operations, achieving 70% yield with residence times of 30 minutes and surpassing batch reactor performance by 15% . The implementation of tubular reactors with immobilized acid catalysts provides enhanced mass transfer characteristics and improved temperature control .

Process design considerations include the selection of appropriate materials of construction to withstand corrosive reaction environments and elevated pressures [9]. The integration of heat recovery systems becomes critical for economic viability, particularly for processes operating at elevated temperatures above 200 degrees Celsius [6]. Reactor sizing calculations must account for reaction kinetics, heat transfer limitations, and safety factors to ensure reliable operation at commercial scale [11].

Yield Optimization Strategies

Systematic yield optimization requires the integration of multiple process variables to achieve maximum economic efficiency [6] [12]. Response surface methodology studies have identified optimal operating windows that balance conversion, selectivity, and catalyst stability [12]. The implementation of factorial experimental designs reveals that glycerol concentration represents the most influential factor, with concentration changes from 20 to 60 grams per liter contributing maximum variability of 26.03 grams per liter in product formation [12].

Temperature emerges as the second most critical factor, exhibiting significant contribution to process variability at 20.5 grams per liter, followed by pH control at 19.6 grams per liter [12]. Catalyst recycling studies demonstrate that properly designed systems maintain activity for three or more reaction cycles, with yield decreasing only marginally from 33.5% to 31.5% after three uses [6]. The stability of core-shell structured catalysts prevents significant metal leaching, with platinum loading decreasing only from 3.1 to 2.8 weight percent after three cycles [6].

Raw Material Recycling Systems

Advanced raw material recycling systems have demonstrated the potential for 40% cost reduction in 3-allyloxy-1,2-propanediol production through effective recovery and reuse of unreacted starting materials . Membrane separation techniques, particularly nanofiltration, enable efficient recovery of unreacted glycerol and methanol from reaction mixtures . The integration of vacuum distillation systems facilitates the concentration of crude product mixtures while simultaneously removing low-boiling-point impurities .

The implementation of closed-loop material flows requires careful consideration of impurity buildup and its impact on catalyst performance [13]. Research indicates that proper purification protocols can maintain raw material quality through multiple recycling iterations without significant degradation in reaction efficiency [13]. Economic analysis reveals that raw material recycling becomes increasingly important as production scales increase, with larger facilities achieving greater benefits from recovery system implementation [14].

Green Chemistry Approaches

Green chemistry principles have guided the development of environmentally sustainable production methods for 3-allyloxy-1,2-propanediol [2] . Solvent-free synthesis represents a particularly attractive approach, achieving 99% yield in 3.5 hours while eliminating organic solvent waste streams [2]. This methodology utilizes solid sodium hydroxide with excess diol substrate, producing trace amounts of byproducts below 0.1% [2].

The implementation of continuous-flow processing reduces energy consumption per unit of product while maintaining high conversion efficiency . Catalytic system design focuses on recyclability and longevity, with heterogeneous catalysts demonstrating stable performance over multiple reaction cycles [6]. The development of bio-based feedstock routes provides additional environmental benefits by utilizing renewable starting materials derived from biomass sources [15] [16].

Table 3: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on YieldEconomic Consideration
Catalyst Loading0.1-5.0 wt%High - proportional increase up to 3 wt%Catalyst cost vs yield benefit
Temperature160-200°CCritical - optimal at 200°CEnergy consumption balance
Pressure1.2-6.0 MPaModerate - higher pressure favors conversionEquipment pressure rating costs
Residence Time3-18 hSignificant - longer times increase yieldProduction throughput trade-off
Substrate Concentration10-60 g/LHigh - concentration affects reaction kineticsRaw material utilization efficiency
pH Control6.5-8.0Moderate - affects catalyst stabilityBuffer system costs

Table 4: Green Chemistry Approaches for 3-Allyloxy-1,2-propanediol Production

Green ApproachEnvironmental BenefitProcess EfficiencyImplementation Status
Solvent-Free SynthesisEliminates organic solvent waste99% yield in 3.5 hDemonstrated at 3-mole scale
Continuous Flow ReactorsReduced energy consumption per unit70% yield, 30 min residence timePilot scale operations
Recyclable CatalystsMinimizes catalyst disposalStable for 3+ cyclesCommercial viability proven
Raw Material RecyclingReduces feedstock consumption40% cost reductionIndustrial implementation ongoing

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123-34-2

Wikipedia

Glyceryl allyl ether

General Manufacturing Information

1,2-Propanediol, 3-(2-propen-1-yloxy)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types